

Application Note and Protocol: Flow Cytometry Analysis of Apoptosis Induced by QTX125 TFA

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Compound of Interest

Compound Name: QTX125 TFA

Cat. No.: B8210184

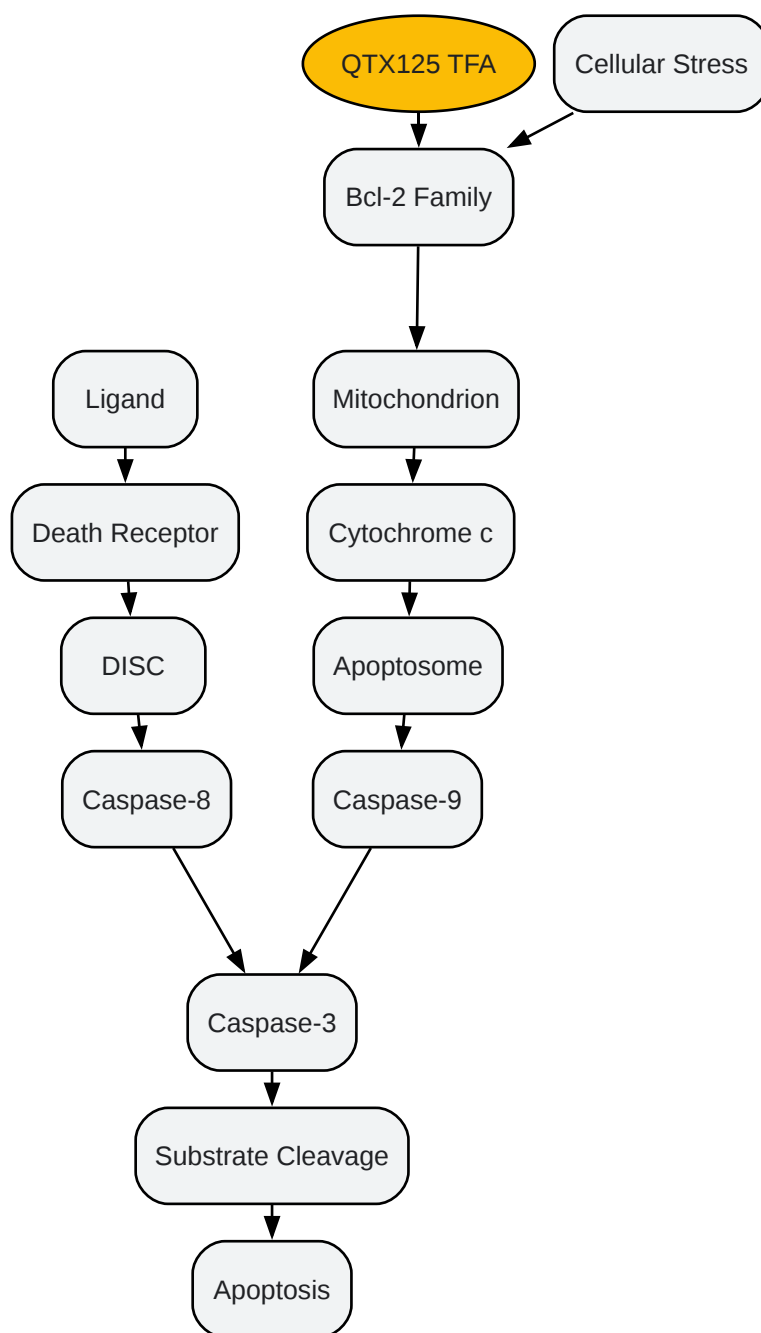
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Audience: This document is intended for researchers, scientists, and drug development professionals involved in apoptosis research and drug discovery.

Introduction: Apoptosis, or programmed cell death, is a critical process in normal tissue development and homeostasis. Dysregulation of apoptosis is implicated in various diseases, including cancer. QTX125 is a novel small-molecule inhibitor of HDAC6 that has been shown to induce apoptosis in cancer cell lines, such as mantle cell lymphoma.^{[1][2]} This application note provides a detailed protocol for the analysis of apoptosis induced by **QTX125 TFA** using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

The Annexin V/PI assay is a widely used method for detecting apoptosis.^[3] In healthy cells, phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During early apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live and early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised. This dual-staining method allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).

Signaling Pathway



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Caption: Simplified diagram of apoptotic signaling pathways.

Experimental Protocol

Materials and Reagents

- **QTX125 TFA**
- Cell line of interest (e.g., mantle cell lymphoma cell lines MINO, REC-1, IRM-2, HBL-2)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- Annexin V-FITC (or other fluorochrome conjugate)
- Propidium Iodide (PI)
- 1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
- Flow cytometer
- Microcentrifuge tubes

Cell Culture and Treatment

- Seed cells at a density of 1×10^6 cells/mL in a suitable culture vessel.
- Incubate cells for 24-48 hours before treatment.
- Treat cells with the desired concentrations of **QTX125 TFA** for the desired time period. A vehicle-treated control (e.g., DMSO) should be included.

Staining Procedure

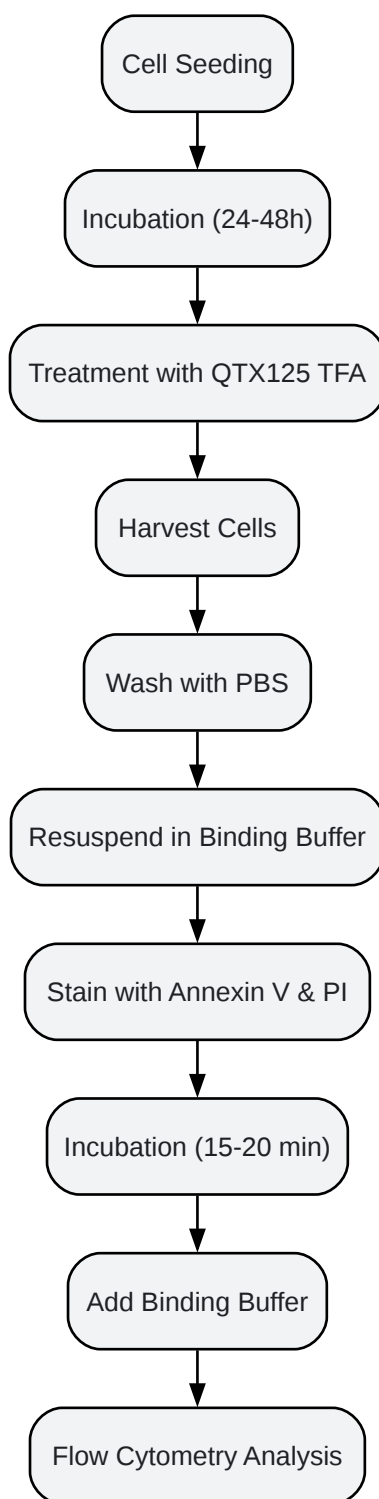
- Harvest cells, including any floating cells from the supernatant, and transfer to microcentrifuge tubes.
- Centrifuge at 300 x g for 5 minutes and discard the supernatant.
- Wash the cells twice with cold PBS, centrifuging after each wash.
- Resuspend the cell pellet in 1X Annexin V Binding Buffer.

- Add 5 μ L of Annexin V-FITC and 10 μ L of PI to the cell suspension.
- Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
- Add 400 μ L of 1X Annexin V Binding Buffer to each tube.
- Analyze the cells by flow cytometry immediately (within 1 hour).

Flow Cytometry Analysis

- Set up the flow cytometer with appropriate laser and filter settings for the chosen fluorochromes (e.g., FITC and PI).
- Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
- Acquire data for each sample.
- Analyze the data to quantify the percentage of cells in each quadrant:
 - Lower-left (Annexin V-/PI-): Live cells
 - Lower-right (Annexin V+/PI-): Early apoptotic cells
 - Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
 - Upper-left (Annexin V-/PI+): Necrotic cells

Experimental Workflow



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- 2. quimatrix.com [quimatrix.com]
- 3. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
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